molecular formula C11H14Cl2O2 B12797234 1,3-Dichloro-2-(diethoxymethyl)benzene CAS No. 35364-85-3

1,3-Dichloro-2-(diethoxymethyl)benzene

Cat. No.: B12797234
CAS No.: 35364-85-3
M. Wt: 249.13 g/mol
InChI Key: AJZKBWSOBBTKRY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(diethoxymethyl)benzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a diethoxymethyl group is attached at the 2 position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(diethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the diethoxymethyl group. One common method is the chlorination of 2-(diethoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(diethoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-2-(diethoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(diethoxymethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of a chlorine atom. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the intermediate complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-(diethoxymethyl)benzene is unique due to the presence of both chlorine atoms and the diethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

35364-85-3

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

1,3-dichloro-2-(diethoxymethyl)benzene

InChI

InChI=1S/C11H14Cl2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3

InChI Key

AJZKBWSOBBTKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(C=CC=C1Cl)Cl)OCC

Origin of Product

United States

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